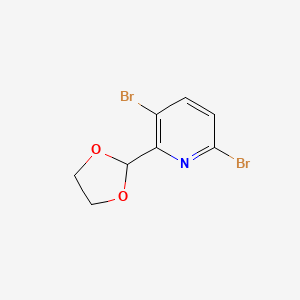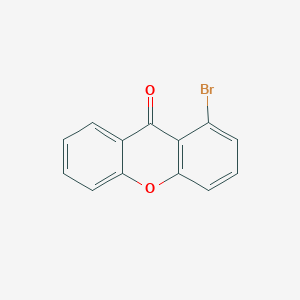
1-Bromo-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9H-xanthen-9-one is a chemical compound with the molecular formula C13H7BrO2. It belongs to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .
Preparation Methods
The synthesis of 1-Bromo-9H-xanthen-9-one typically involves the bromination of 9H-xanthen-9-one. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often utilize advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Bromo-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Research has indicated that xanthone derivatives, including this compound, may have therapeutic potential due to their diverse biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-9H-xanthen-9-one and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate biological responses by binding to specific enzymes or receptors, thereby influencing cellular processes. For example, some xanthone derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
1-Bromo-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
9H-xanthen-9-one: The parent compound without the bromine substitution.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A derivative with additional hydroxyl groups, which may exhibit different biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone scaffold, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to other xanthone derivatives .
Properties
Molecular Formula |
C13H7BrO2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
1-bromoxanthen-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
InChI Key |
SEYPXUPKSJRHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)

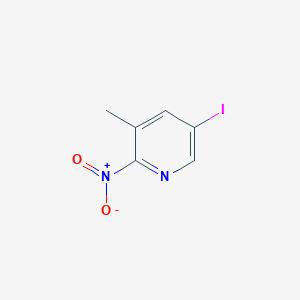
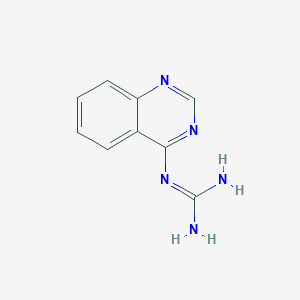


![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)

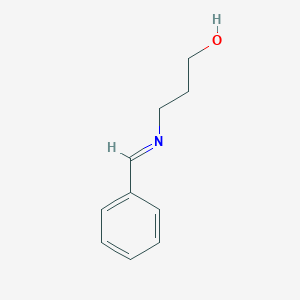
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
